molecular formula C15H15ClN4OS B2524020 N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1208548-92-8

N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2524020
CAS RN: 1208548-92-8
M. Wt: 334.82
InChI Key: VZVSRTLRWGMHCU-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide, also known as CTB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CTB-001 belongs to the class of pyrazole carboxamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been evaluated for its anti-inflammatory activity . The anti-inflammatory activity of such compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory activities .

Analgesic Activity

The compound has also been evaluated for its analgesic (pain-relieving) properties . This is particularly important in the development of new drugs for pain management .

Ulcerogenic Activity

The compound has been studied for its ulcerogenic activity . This refers to its potential to cause ulcers in the gastrointestinal tract. The results suggest that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Lipid Peroxidation Activities

The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases, including atherosclerosis and cancer .

Inhibition of Cyclooxygenase Pathways

The compound has been studied for its ability to inhibit cyclo-oxygenase pathways . These pathways are involved in the production of prostaglandins, which play a key role in inflammation and pain .

Quorum-Sensing Inhibitors

In the LasB system, compounds similar to this have shown promising quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, which is widely used in the field of microbiology .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-8(2)20-12(6-9(3)19-20)14(21)18-15-17-11-5-4-10(16)7-13(11)22-15/h4-8H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVSRTLRWGMHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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